molecular formula C21H19N3OS3 B4280625 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4280625
M. Wt: 425.6 g/mol
InChI Key: QBVXAFFORGVMMP-UHFFFAOYSA-N
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Description

2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 3-methylphenyl thiazole and benzothieno pyrimidinone derivatives. The key steps in the synthesis may involve:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether formation:

    Cyclization to form the benzothieno pyrimidinone core: This step often requires the use of strong acids or bases to facilitate the cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the thiazole ring or the benzothieno pyrimidinone core using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings.

    Benzothieno pyrimidinone derivatives: Compounds with similar benzothieno pyrimidinone cores.

Uniqueness

What sets 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS3/c1-12-5-4-6-13(9-12)19-22-14(10-26-19)11-27-21-23-18(25)17-15-7-2-3-8-16(15)28-20(17)24-21/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVXAFFORGVMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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